Cas no 81-07-2 (Saccharin)

Saccharin structure
Saccharin structure
Nome do Produto:Saccharin
N.o CAS:81-07-2
MF:C7H5NO3S
MW:183.184500455856
MDL:MFCD00005866
CID:34232
PubChem ID:5143

Saccharin Propriedades químicas e físicas

Nomes e Identificadores

    • Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE
    • 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE
    • 2-SULFOBENZOIC ACID IMIDE
    • AKOS 228-41
    • ANHYDRO-O-SULFAMINEBENZOIC ACID
    • BENZOIC SULPHIMIDE
    • GARANTOSE
    • GLUSIDE
    • INSOLUBLE SACCHARIN
    • O-BENZOIC ACID SULFIMIDE
    • O-BENZOIC SULFIMIDE
    • O-SULFOBENZIMIDE
    • SACCHARIN
    • SACCHARIN 550X
    • SACCHARINE
    • SACCHARINE INSOLUBLE
    • SACCHARIN INSOLUBLE
    • SYNCAL (R) SDI
    • 1,1-Diox-1,2-benzisothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one
    • 1,1-dioxo-1,2-benzisothiazol-3-one
    • 1,1-dioxo-benzo[d]isothiazol-3-one
    • 1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • 1,2-benzisothiazol-3-one 1,1-dioxide
    • 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide
    • 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
    • GLUCID
    • Glycosin
    • Kandiset
    • Natreen
    • Sacarina
    • Saxin
    • Sweeta
    • Sykose
    • Syncal
    • 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide
    • 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide
    • Saccharimide
    • Benzosulfimide
    • Benzoic sulfimide
    • o-Benzosulfimide
    • Saccharinose
    • Benzosulphimide
    • Saccharinol
    • Saccharin acid
    • Benzosulfinide
    • Saccharol
    • Hermesetas
    • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
    • Saccharina
    • Zaharina
    • Sucrette
    • Benzo-2-sulphimide
    • o-Benzoyl sulfimide
    • Sucre edulcor
    • o-Benzoic sulphimide
    • Benzoylsulfonic Imide
    • o-Sulfoben
    • 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)
    • 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole
    • 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one
    • 1,1-Dioxo-1,2-benzothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one
    • 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione
    • 2,3-Dihydro-3-oxobenzisosulfonazole
    • 3-Benzisothiazolinone 1,1-dioxide
    • 3-Hydroxybenzisothiazole-S,S-dioxide
    • 550 Saccharine
    • Benzo[d]isothiazol-3(2H)-one-1,1-dioxide
    • Benzoic sulphinide
    • MeSH ID: D012439
    • Necta Sweet
    • NSC 5349
    • o-Sulfobenzoic acid imide
    • Sucram
    • Saccharin
    • MDL: MFCD00005866
    • Inchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
    • Chave InChI: CVHZOJJKTDOEJC-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)S(=O)(=O)N1
    • BRN: 6888

Propriedades Computadas

  • Massa Exacta: 182.99900
  • Massa monoisotópica: 182.999
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 303
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 71.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: White monoclinic crystals. Those sublimed in vacuum are needle like crystals.
  • Densidade: 0.828
  • Ponto de Fusão: 226-229 °C (lit.)
  • Ponto de ebulição: subl
  • Índice de Refracção: 1.5500 (estimate)
  • Solubilidade: acetone: soluble1g in 12mL(lit.)
  • Coeficiente de partição da água: 3.3 g/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.
  • PSA: 71.62000
  • LogP: 1.52830
  • Merck: 8311
  • pka: 11.68(at 18℃)
  • Solubilidade: It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose
  • Sensibilidade: Sensitive to humidity

Saccharin Informações de segurança

Saccharin Dados aduaneiros

  • CÓDIGO SH:2925110000
  • Dados aduaneiros:

    China Customs Code:

    2925110000

    Overview:

    HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S28871-250mg
Saccharin
81-07-2
250mg
¥148.0 2021-09-07
MedChemExpress
HY-Y0272-10mM*1mLinDMSO
Saccharin
81-07-2 99.45%
10mM*1mLinDMSO
¥550 2022-05-18
Ambeed
A239294-25g
o-Benzoic Sulfimide
81-07-2 98%
25g
$9.0 2025-02-21
Ambeed
A239294-500g
o-Benzoic Sulfimide
81-07-2 98%
500g
$60.0 2025-02-21
Life Chemicals
F0001-2092-5g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
5g
$60.0 2023-09-07
Life Chemicals
F0001-2092-1g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
1g
$21.0 2023-09-07
Ambeed
A239294-10g
o-Benzoic Sulfimide
81-07-2 98%
10g
$7.0 2025-02-21
Life Chemicals
F0001-2092-10g
2,3-dihydro-1,2-benzothiazole-1,1,3-trione
81-07-2 95%+
10g
$84.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
S0040000
Saccharin
81-07-2 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1341-1G
Saccharin
81-07-2
1g
¥880.46 2024-12-22

Saccharin Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Chemistry of nitroimides. 2. Hydrolysis and alcoholysis of nitroimides
Kozlova, I. K.; et al, Izvestiya Akademii Nauk SSSR, 1981, (11), 2556-63

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ;  rt → 85 °C; 1 h, 85 °C
Referência
Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to biologically important saccharin derivatives
Xu, Liang; et al, Tetrahedron, 2006, 62(33), 7902-7910

Synthetic Routes 3

Condições de reacção
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  10 min, 50 °C
1.2 Catalysts: Titanium tetrachloride ;  48 h, 115 °C
Referência
TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester
Fu, Shaomin; et al, Tetrahedron Letters, 2010, 51(44), 5834-5837

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Trichloromethylsilane Solvents: Acetone ;  rt; rt → 56 °C; 24 h, 56 °C
Referência
Synthesis study of saccharin-methyl-chlorosilane
Li, Xin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(4), 29-31

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Acetonitrile ;  37 h, rt
Referência
Studies of silyl-transfer photochemical reactions of N-[(trimethylsilyl)alkyl]saccharins
Cho, Dae Won; et al, Bulletin of the Korean Chemical Society, 2010, 31(9), 2453-2458

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  1 h, 20 °C
Referência
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Chromium sulfate
Referência
Electrochemistry of drug manufacture. II. 2
Mizuguchi, Jun, Yakugaku Zasshi, 1947, 67, 94-7

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Water
Referência
Further investigations on the two isomeric chlorides of orthosulphobenzoic acid
Remsen, Ira, American Chemical Journal, 1903, 30, 247-309

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Referência
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Ammonia Solvents: tert-Butanol
Referência
Sulfobenzoic acid esters. III. Correct structures of the aryl esters
Loev, Bernard; et al, Journal of Organic Chemistry, 1962, 27, 2448-52

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Synthesis of N,N'-bis(imido)dialkyltin
Shcherbakov, V. I.; et al, Zhurnal Obshchei Khimii, 1984, 54(9), 2062-4

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Sodium dodecylthiolate Solvents: Acetonitrile ;  0.5 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  neutralized
Referência
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide ,  Zirconium oxychloride Solvents: Acetic anhydride
Referência
O-Toluenesulfonamide catalytic oxidation in the liquid phase. I. Synthesis of 3-oxo-2,3-dihydrobenz[d]isothiazole 1,1-dioxide (saccharin) from o-toluenesulfonamide
Ioffe, E. A.; et al, Latvijas PSR Zinatnu Akademijas Vestis, 1990, (5), 613-16

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  3 h, rt
Referência
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Referência
Tilcotil studies. Part 2. [4 + 2] Additions with isothiazol-3(2H)-one 1,1-dioxide
Burri, Kaspar F., Helvetica Chimica Acta, 1990, 73(1), 69-80

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrochloric acid ;  12 h, rt
Referência
Synthesis, characterization and antimicrobial evaluation of new 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-derivatives
Kamble, Dhanraj P.; et al, Oriental Journal of Chemistry, 2021, 37(4), 797-804

Synthetic Routes 17

Condições de reacção
Referência
Reactions with pseudosaccharin chloride. III. Novel fragmentation reaction leading to multiple bond formation
Hettler, Hans; et al, Tetrahedron Letters, 1966, (48), 6031-5

Saccharin Raw materials

Saccharin Preparation Products

Saccharin Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81-07-2)Saccharin
Número da Ordem:1613523
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 16:58
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81-07-2)Saccharin
Número da Ordem:A1205209
Estado das existências:in Stock
Quantidade:2.5kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:41
Preço ($):167.0
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
sfd4080
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-07-2)Saccharin
1613523
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito